molecular formula C11H9BrF3NO2 B1372015 2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1209382-96-6

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No.: B1372015
CAS No.: 1209382-96-6
M. Wt: 324.09 g/mol
InChI Key: FBNNPSXXGMJSPM-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a synthetic organic compound with the molecular formula C11H9BrF3NO2 and a molecular weight of 324.1 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethoxy group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO2/c1-17-9-5-7(2-3-16)4-8(12)10(9)18-6-11(13,14)15/h4-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNPSXXGMJSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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